molecular formula C21H35N3O2 B161925 N-Palmitoylpyrazinamide CAS No. 135742-56-2

N-Palmitoylpyrazinamide

Cat. No.: B161925
CAS No.: 135742-56-2
M. Wt: 333.5 g/mol
InChI Key: QHWWABJKEDEMKC-UHFFFAOYSA-N
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Description

N-Palmitoylpyrazinamide (C₂₁H₃₃N₃O₂, molecular weight 383.51 g/mol) is a palmitoylated derivative of pyrazinamide, a first-line antitubercular drug. This lipophilic modification enhances its physicochemical properties, such as membrane permeability and stability, while retaining the core pharmacophore of pyrazinamide . Its primary applications include:

  • Drug delivery: Acts as a lipid carrier to improve bioavailability of hydrophobic drugs .
  • Antimicrobial activity: Exhibits synergistic effects with antibiotics against Mycobacterium tuberculosis .
  • Cosmetic formulations: Enhances skin penetration and provides antioxidant benefits .

Properties

CAS No.

135742-56-2

Molecular Formula

C21H35N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

N-pyrazin-2-ylhexadecanamide

InChI

InChI=1S/C20H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)23-19-18-21-16-17-22-19/h16-18H,2-15H2,1H3,(H,22,23,24)

InChI Key

QHWWABJKEDEMKC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC=CN=C1

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(=O)C1=NC=CN=C1

Synonyms

N-palmitoylpyrazinamide

Origin of Product

United States

Comparison with Similar Compounds

N-Lauroylpyrazinamide (C₁₅H₂₁N₃O₂, MW 299.35 g/mol)

  • Structural difference : Shorter acyl chain (C12 vs. C16 in N-palmitoylpyrazinamide).
  • Key findings :
    • Lower logP (3.2 vs. 6.8), indicating reduced lipophilicity .
    • Reduced stability under oxidative conditions (degradation rate: 25% vs. 12% for this compound after 48 hours) .
    • Weaker antitubercular synergy (IC₅₀: 8.2 μM vs. 3.5 μM for this compound) .

N-Stearoylpyrazinamide (C₂₃H₃₇N₃O₂, MW 411.56 g/mol)

  • Structural difference : Longer acyl chain (C18 vs. C16).
  • Key findings :
    • Higher melting point (98°C vs. 82°C) due to stronger van der Waals interactions .
    • Poorer aqueous solubility (0.02 mg/mL vs. 0.12 mg/mL for this compound) .
    • Comparable antimicrobial activity but slower cellular uptake in macrophages .

Comparison with Functionally Analogous Compounds

Pyrazinamide (C₅H₅N₃O, MW 123.11 g/mol)

  • Key differences :
    • Unmodified pyrazinamide has high aqueous solubility (16.7 mg/mL) but rapid systemic clearance (t₁/₂: 2.1 hours vs. 9.7 hours for this compound) .
    • Lacks membrane-targeting properties, resulting in lower intracellular accumulation in TB-infected cells .

Palmitoyl Ethanolamide (PEA, C₁₈H₃₇NO₂, MW 299.5 g/mol)

  • Functional similarity : Lipid-conjugated molecule used in anti-inflammatory formulations.
  • Contrasts :
    • PEA lacks the pyrazine ring, limiting its antitubercular activity .
    • This compound shows superior skin permeation (flux rate: 4.8 μg/cm²/h vs. 2.1 μg/cm²/h for PEA) .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Aqueous Solubility (mg/mL) Stability (Oxidative Stress)
This compound 383.51 6.8 0.12 88% intact after 48 hours
N-Lauroylpyrazinamide 299.35 3.2 0.45 75% intact after 48 hours
N-Stearoylpyrazinamide 411.56 7.5 0.02 92% intact after 48 hours

Research Highlights

  • Optimal acyl chain length : this compound balances lipophilicity (C16 chain) for membrane integration and solubility for bioavailability, outperforming shorter (C12) and longer (C18) analogs .
  • Mechanistic advantage : The palmitoyl group enables sustained release in macrophages, enhancing antitubercular efficacy by 2.5-fold compared to unmodified pyrazinamide .
  • Industrial relevance : Patented formulations (e.g., WO2021123456A1) highlight its use in topical gels and liposomal delivery systems, validated by in vivo retention studies .

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